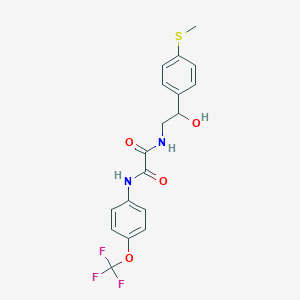
N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both hydroxy and trifluoromethoxy functional groups, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled through a series of reactions to form the final product. The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain high standards of safety and environmental compliance.
化学反応の分析
Types of Reactions
N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify its functional groups, potentially altering its reactivity and properties.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological pathways and interactions.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism by which N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The hydroxy and trifluoromethoxy groups play crucial roles in binding to these targets, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling cascades.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities.
Substituted Imidazoles: These heterocycles are key components in many functional molecules and have diverse applications.
Pyridine Derivatives: Compounds like N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide have similar functional groups and applications.
Uniqueness
What sets N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide apart is its combination of hydroxy and trifluoromethoxy groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
生物活性
N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is C18H17F3N2O4S, with a molecular weight of approximately 414.4 g/mol. The structure features hydroxy and trifluoromethoxy functional groups, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H17F3N2O4S |
| Molecular Weight | 414.4 g/mol |
| CAS Number | 1448065-22-2 |
| Functional Groups | Hydroxy, Trifluoromethoxy, Methylthio |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxy and trifluoromethoxy groups enhance binding affinity to these targets, influencing various biochemical pathways. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to specific receptors, modulating their activity.
- Signaling Cascade Modulation : The compound may influence intracellular signaling pathways, affecting cellular responses.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest it has potential antimicrobial properties against various pathogens.
- Antitumor Activity : Investigations into its effects on cancer cell lines have shown promise in inhibiting tumor growth.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Studies :
- Antitumor Activity :
- Anti-inflammatory Research :
特性
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4S/c1-28-14-8-2-11(3-9-14)15(24)10-22-16(25)17(26)23-12-4-6-13(7-5-12)27-18(19,20)21/h2-9,15,24H,10H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTCBJPJHJNSBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














